molecular formula C10H5F6N3S B15134062 5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione

5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione

Cat. No.: B15134062
M. Wt: 313.22 g/mol
InChI Key: VUOPPUAZSDVMEY-UHFFFAOYSA-N
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Description

5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a triazole ring makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites, inhibiting their activity. This compound may also disrupt cellular processes by binding to nucleic acids or proteins, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Compared to similar compounds, 5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the triazole ring, which imparts additional stability and reactivity. The combination of trifluoromethyl groups and the triazole ring enhances its potential for various applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H5F6N3S

Molecular Weight

313.22 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-3,4-dihydro-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3,7H,(H,17,20)

InChI Key

VUOPPUAZSDVMEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2NC(=S)N=N2

Origin of Product

United States

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